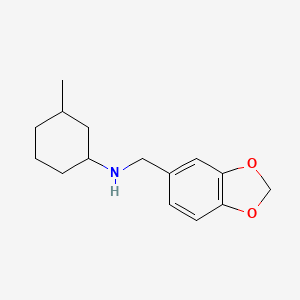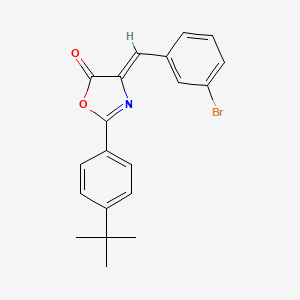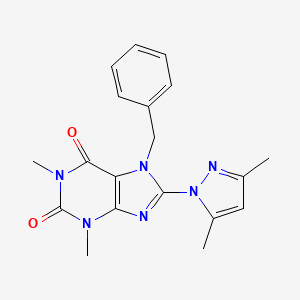![molecular formula C19H27N3O2S B5036884 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide](/img/structure/B5036884.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of energy metabolism in cells, and its activation has been shown to have beneficial effects in a variety of physiological contexts.
作用機序
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide activates AMPK by binding to the γ subunit of the enzyme. This binding causes a conformational change in the enzyme, leading to its activation. AMPK activation by N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide results in the phosphorylation of various downstream targets involved in energy metabolism, including acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR).
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide are largely mediated by its activation of AMPK. In animal models, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide has been shown to improve glucose tolerance, increase insulin sensitivity, and decrease hepatic steatosis. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide has also been shown to have anti-inflammatory effects in various cell types, including macrophages and endothelial cells.
実験室実験の利点と制限
One advantage of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide as a research tool is its specificity for AMPK activation. Unlike other AMPK activators, such as AICAR and metformin, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide does not activate other AMPK-related kinases, such as salt-inducible kinases (SIKs) and calmodulin-dependent protein kinase kinase 2 (CaMKK2). However, one limitation of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide is its relatively low potency compared to other AMPK activators. Additionally, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide has been shown to have off-target effects on other proteins, such as the transcription factor CREB.
将来の方向性
Future research on N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide could focus on its potential therapeutic applications in metabolic diseases, such as type 2 diabetes and non-alcoholic fatty liver disease. Additionally, further studies could investigate the off-target effects of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide and develop more potent and specific AMPK activators. Finally, research could explore the potential use of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide in combination with other drugs for synergistic effects on energy metabolism.
合成法
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide involves several steps, starting from commercially available 1-adamantylamine. The amine is first reacted with 2-bromoacetyl bromide to form the corresponding amide. This intermediate is then reacted with thiourea to form the thiazole ring, and the resulting product is further reacted with butylamine to form N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide. The final product is purified by column chromatography.
科学的研究の応用
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide has been extensively studied in the context of energy metabolism and metabolic diseases. It has been shown to activate AMPK in various cell types, including liver, muscle, and adipose tissue cells. AMPK activation by N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide has been shown to increase glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, while decreasing lipogenesis and gluconeogenesis.
特性
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-butyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-2-3-4-20-16(23)17(24)22-18-21-15(11-25-18)19-8-12-5-13(9-19)7-14(6-12)10-19/h11-14H,2-10H2,1H3,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTXDSSRVXIZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B5036802.png)
![N-cycloheptyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5036810.png)
![3-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5036818.png)
![2-adamantyl[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5036841.png)
![1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5036847.png)

![(3,5-dimethoxyphenyl)[(5-methyl-2-furyl)methyl]amine](/img/structure/B5036861.png)

![2-[isopropyl(methyl)amino]ethyl 3-fluorobenzoate hydrochloride](/img/structure/B5036867.png)
![8-[2-(4-methylphenoxy)ethoxy]quinoline](/img/structure/B5036875.png)
![3-{1-cyano-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzonitrile](/img/structure/B5036880.png)
![methyl 4-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5036885.png)

![2-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5036909.png)